molecular formula C26H42Cl2N2O2S2 B13741043 N,N'-Dithiodiethylenebis(p-tolyloxybutylamine) dihydrochloride CAS No. 38920-76-2

N,N'-Dithiodiethylenebis(p-tolyloxybutylamine) dihydrochloride

Cat. No.: B13741043
CAS No.: 38920-76-2
M. Wt: 549.7 g/mol
InChI Key: DMRHWOYWGUPEKM-UHFFFAOYSA-N
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Description

N,N’-Dithiodiethylenebis(p-tolyloxybutylamine) dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a disulfide linkage and p-tolyloxybutylamine groups, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dithiodiethylenebis(p-tolyloxybutylamine) dihydrochloride typically involves the reaction of p-tolyloxybutylamine with dithiodiethylene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include p-tolyloxybutylamine, dithiodiethylene, and hydrochloric acid. The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dithiodiethylenebis(p-tolyloxybutylamine) dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The disulfide linkage in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to break the disulfide bond, forming thiols.

    Substitution: The p-tolyloxybutylamine groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N,N’-Dithiodiethylenebis(p-tolyloxybutylamine) dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-Dithiodiethylenebis(p-tolyloxybutylamine) dihydrochloride involves its interaction with various molecular targets. The disulfide linkage in the compound can undergo redox reactions, influencing cellular redox states and signaling pathways. The p-tolyloxybutylamine groups can interact with proteins and other biomolecules, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride: A compound with similar redox properties but different structural features.

    N,N-Dimethyl-p-phenylenediamine dihydrochloride: Another related compound with distinct chemical behavior.

Uniqueness

N,N’-Dithiodiethylenebis(p-tolyloxybutylamine) dihydrochloride is unique due to its disulfide linkage and p-tolyloxybutylamine groups, which confer specific chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and interact with biomolecules makes it a valuable compound for research and industrial applications.

Properties

CAS No.

38920-76-2

Molecular Formula

C26H42Cl2N2O2S2

Molecular Weight

549.7 g/mol

IUPAC Name

4-(4-methylphenoxy)butyl-[2-[2-[4-(4-methylphenoxy)butylazaniumyl]ethyldisulfanyl]ethyl]azanium;dichloride

InChI

InChI=1S/C26H40N2O2S2.2ClH/c1-23-7-11-25(12-8-23)29-19-5-3-15-27-17-21-31-32-22-18-28-16-4-6-20-30-26-13-9-24(2)10-14-26;;/h7-14,27-28H,3-6,15-22H2,1-2H3;2*1H

InChI Key

DMRHWOYWGUPEKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCCC[NH2+]CCSSCC[NH2+]CCCCOC2=CC=C(C=C2)C.[Cl-].[Cl-]

Origin of Product

United States

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